molecular formula C9H5NO3 B1214296 isoquinoline-1,3,4(2H)-trione CAS No. 521-73-3

isoquinoline-1,3,4(2H)-trione

Cat. No. B1214296
CAS RN: 521-73-3
M. Wt: 175.14 g/mol
InChI Key: YIOFGHHAURBGSJ-UHFFFAOYSA-N
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Description

Isoquinolines, including "isoquinoline-1,3,4(2H)-trione", are heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyridine ring, referred to as benzopyridines. These compounds are significant structural frameworks in modern medicinal chemistry and drug development due to their structural diversity and therapeutic importance (Danao et al., 2021).

Synthesis Analysis

Recent research focuses on efficient synthetic tactics for constructing isoquinoline frameworks and their derivatives. Modern synthetic approaches exploit various methodologies for the sustainable construction of these compounds, highlighting the introduction of substituents at key carbon and nitrogen atoms, and structural scaffolding within isoquinoline compounds (Vijayakumar et al., 2023).

Molecular Structure Analysis

Isoquinoline compounds, such as "this compound", exhibit a wide range of biological activities associated with their molecular structures. The introduction of chirality, particularly at the C1 position of related isoquinoline structures, showcases the diversity and potential for specific biological interactions (Asif et al., 2023).

Chemical Reactions and Properties

Isoquinoline derivatives undergo a variety of chemical reactions, demonstrating their versatility in organic synthesis. The ability to undergo transformations such as the Fischer synthesis from arylhydrazones indicates the reactive nature of these compounds and their potential for creating diverse derivatives (Fusco & Sannicoló, 1978).

Physical Properties Analysis

Isoquinoline and its derivatives generally exhibit physical properties such as a yellowish oily liquid appearance, unpleasant odor, and hygroscopic nature when solid. These compounds have specific melting and boiling points, reflecting their stability and potential for various pharmaceutical applications (Danao et al., 2021).

Chemical Properties Analysis

The chemical properties of isoquinoline derivatives include their broad spectrum of biological activities, influenced by the structural diversity and the presence of specific functional groups. This diversity underpins their significance in drug development and the exploration of novel therapeutic agents (Vijayakumar et al., 2023).

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Synthesis Methods : Isoquinoline-1,3,4(2H)-trione and its derivatives have been synthesized through various methods, including air oxidation in a cascade approach using trifunctional aromatic ketones and primary amines (Di Mola, Tedesco, & Massa, 2019). Another method involves a controlled radical cyclization cascade using metal-free photoredox catalysis (Reddy, Prasanth, & Anandhan, 2022).
  • Photochemical Synthesis : The photochemical synthesis of substituted Isoquinoline-1,3,4(2H)-triones has been explored, providing a method for creating spiroisoquinolines and other derivatives through photocycloaddition (Huang et al., 2011).

2. Biological Applications

  • Caspase Inhibition : Isoquinoline-1,3,4-trione derivatives have been identified as potent inhibitors of caspase-3, an enzyme involved in apoptosis. These inhibitors have shown efficacy in vitro and in cell model systems, offering potential therapeutic strategies for diseases involving abnormal apoptosis (Chen et al., 2006); (Zhang et al., 2006).
  • Neuroprotective Effects : These derivatives have demonstrated the ability to attenuate β-amyloid-induced apoptosis in neuronal cells, making them relevant in the context of neurodegenerative diseases (Zhang et al., 2006).
  • Generation of Reactive Oxygen Species : Research indicates that isoquinoline-1,3,4-trione derivatives can inactivate caspase-3 by generating reactive oxygen species, suggesting a redox cycle in the inactivation process (Du et al., 2008).

3. Computational Analysis for Optimization

  • Molecular Feature Analysis : The caspase-3 inhibition activity of these derivatives has been analyzed using topological and molecular features to optimize their inhibitory activity. This research has implications for the modification of isoquinoline moieties to enhance biological response (Sharma et al., 2010).

4. Further Research and Applications

  • Exploration of Novel Synthesis Methods : Recent developments in the synthesis of isoquinoline-1,3(2H,4H)-dione compounds through various radical cascade reactions have been reviewed, highlighting the diversity of synthetic methods and their potential applications (Niu & Xia, 2022).
  • Catalytic Applications : Biopolymeric alginic acid has been used as a catalyst in the Friedel–Crafts reaction with isoquinoline-1,3,4-triones, demonstrating an environmentally friendly and efficient approach for synthesizing biologically interesting derivatives (Srivastava, Yadav, & Samanta, 2015).

properties

IUPAC Name

isoquinoline-1,3,4-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO3/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13/h1-4H,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOFGHHAURBGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200103
Record name 1,3,4-(2H)Isoquinolinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

521-73-3
Record name 1,3,4(2H)-Isoquinolinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-(2H)Isoquinolinetrione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4(2H)-Isoquinolinetrione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407248
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Record name 1,3,4-(2H)Isoquinolinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-(2H)ISOQUINOLINETRIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM68CV5X6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthetic approaches to access isoquinoline-1,3,4(2H)-triones?

A1: Recent research highlights the versatility in synthesizing these compounds. One method utilizes a metal-free air oxidation cascade reaction starting from readily available trifunctional aromatic ketone methyl-2-(2-bromoacetyl)benzoate and primary amines []. Another approach employs a controlled photochemical synthesis, utilizing a metal-free photoredox catalyzed amidyl radical cyclization cascade of o-alkynylated benzamides []. Lastly, an iodine-catalyzed oxidative multiple C-H bond functionalization of isoquinolines with methylarenes provides another efficient route to N-benzyl isoquinoline-1,3,4-triones [].

Q2: What is the significance of the oxygen-rich heterocyclic scaffold present in isoquinoline-1,3,4(2H)-triones?

A2: This scaffold is particularly interesting due to its potential for diverse biological activities. While specific interactions with biological targets are still under investigation, the presence of multiple carbonyl groups and the nitrogen atom within the ring structure suggests potential for hydrogen bonding and other interactions crucial for biological activity [].

Q3: Are there any modifications possible to the basic isoquinoline-1,3,4(2H)-trione structure?

A3: Yes, researchers have successfully synthesized a variety of substituted isoquinoline-1,3,4(2H)-triones. For instance, the photochemical synthesis method allows for the incorporation of different substituents on the aromatic ring by utilizing various o-alkynylated benzamide starting materials []. This ability to modify the core structure is crucial for exploring structure-activity relationships and potentially enhancing desired biological properties.

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